Product packaging for 1,3,2-Dithiazol-1-ium chloride(Cat. No.:CAS No. 139366-59-9)

1,3,2-Dithiazol-1-ium chloride

Cat. No.: B15416549
CAS No.: 139366-59-9
M. Wt: 139.6 g/mol
InChI Key: SDRSYZTXYBQKMN-UHFFFAOYSA-M
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Description

Historical Context and Development of 1,3,2-Dithiazolium Salts

The study of dithiazoles, five-membered heterocycles containing two sulfur atoms and one nitrogen atom, has a rich history. The first 1,2,3-dithiazole moiety was synthesized in 1957, but the field gained significant momentum with the discovery of 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt, in 1985. mdpi.comnih.gov This compound proved to be a versatile precursor for a wide range of 1,2,3-dithiazole derivatives. mdpi.comnih.govencyclopedia.pub Another historically significant route to related fused systems is the Herz reaction, first reported in the early 20th century, which produces benzo-1,2,3-dithiazolium salts from the reaction of anilines with disulfur (B1233692) dichloride. wikipedia.orgmdpi.comdurham.ac.uk

The specific 1,3,2-dithiazolium isomer, while less common, was successfully isolated and characterized in 1985 by MacLean, Passmore, and their colleagues. wikipedia.org Their work described the preparation of 1,3,2-dithiazolium hexafluoroarsenate(V) and its 4-methyl substituted derivative. This research established a synthetic pathway to the 1,3,2-dithiazolium cation and confirmed its existence as a stable entity, albeit with a different counter-ion than chloride. wikipedia.org

Significance of Sulfur-Nitrogen Heterocycles in Contemporary Chemical Research

Sulfur-nitrogen heterocycles constitute a fascinating and important class of compounds in modern chemistry. Dithiazolium cations are notable for being aromatic, possessing a planar ring structure with six π-electrons, which imparts a degree of stability. wikipedia.org This electronic structure is a key reason for their investigation in materials science, where they are explored as components for molecular conductors and organic magnets. mdpi.com

Furthermore, the broader family of 1,2,3-dithiazoles has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govmdpi.comnih.gov This has fueled ongoing research into the synthesis and modification of these scaffolds for potential applications in medicinal chemistry. The unique reactivity and electronic properties of the sulfur-nitrogen bond continue to make these heterocycles a fertile ground for fundamental and applied chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClNS2 B15416549 1,3,2-Dithiazol-1-ium chloride CAS No. 139366-59-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

139366-59-9

Molecular Formula

C2H2ClNS2

Molecular Weight

139.6 g/mol

IUPAC Name

1,3,2-dithiazol-1-ium;chloride

InChI

InChI=1S/C2H2NS2.ClH/c1-2-5-3-4-1;/h1-2H;1H/q+1;/p-1

InChI Key

SDRSYZTXYBQKMN-UHFFFAOYSA-M

Canonical SMILES

C1=C[S+]=NS1.[Cl-]

Origin of Product

United States

Synthetic Methodologies for 1,3,2 Dithiazol 1 Ium Chloride and Its Analogues

Direct Cyclization Approaches

Direct cyclization methods are fundamental to the formation of the 1,3,2-dithiazolium ring and typically involve the reaction of a nitrogen-containing precursor with a sulfur-donating reagent.

Reactions Involving Acetonitrile (B52724) and Sulfur Monochloride

A prominent method for the synthesis of dithiazolium salts involves the reaction of acetonitrile and its derivatives with sulfur monochloride (S₂Cl₂). A classic example is the preparation of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, from chloroacetonitrile (B46850) and S₂Cl₂. rsc.orgmdpi.com The initial phase of this reaction is believed to involve the chlorination of the acetonitrile derivative by sulfur monochloride. The resulting dichloroacetonitrile (B150184) then undergoes a cycloaddition reaction with S₂Cl₂ to form the dithiazolium chloride. rsc.org

This general approach has been extended to a range of monosubstituted acetonitriles, which react with disulfur (B1233692) dichloride in a solvent like dichloromethane (B109758) at room temperature to yield 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. rsc.orgencyclopedia.pub The reaction products are often colored crystalline solids. rsc.org For instance, the reaction of (4-methoxyphenyl)acetonitrile with S₂Cl₂ produces 4-chloro-5-(4-methoxyphenyl)-1,2,3-dithiazolium chloride in good yield. encyclopedia.pub In some cases, the resulting chloride salts can be converted to the corresponding perchlorate (B79767) salts by treatment with perchloric acid to obtain more stable compounds suitable for further characterization. encyclopedia.pub

Table 1: Synthesis of 5-Substituted-4-chloro-1,2,3-dithiazolium Chlorides from Acetonitriles and S₂Cl₂

Starting Acetonitrile Product Yield (%) Reference
Chloroacetonitrile 4,5-Dichloro-1,2,3-dithiazolium chloride 65
Malononitrile 4-Chloro-5-cyano-1,2,3-dithiazolium chloride 20 encyclopedia.pub
(Methylthio)acetonitrile 4-Chloro-5-(methylthio)-1,2,3-dithiazolium chloride 70 encyclopedia.pub
(4-Methoxyphenyl)acetonitrile 4-Chloro-5-(4-methoxyphenyl)-1,2,3-dithiazolium chloride 80 encyclopedia.pub
Phenylacetonitrile 4-Chloro-5-phenyl-1,2,3-dithiazolium chloride 90 encyclopedia.pub

Utilization of Trimethylsilyl (B98337) Azide (B81097) with Bis(sulfenyl chloride) Precursors

A key method for the synthesis of the 1,3,2-dithiazolium ring system involves the reaction of bis(sulfenyl chloride) precursors with a nitrogen source like trimethylsilyl azide (TMSN₃). This approach has proven effective for creating both monocyclic and annulated 1,3,2-dithiazolium salts. For instance, the synthesis of 1,3,2-benzodithiazolium chloride can be achieved by reacting benzene-1,2-disulfenyl dichloride with trimethylsilyl azide.

This methodology has been adapted for the synthesis of monocyclic 1,3,2-dithiazolium salts. The reaction of 1-chloroethane-1,2-disulfenyl dichloride with a slight excess of trimethylsilyl azide in dichloromethane at 0°C provides a route to 1,3,2-dithiazolium salts. This method is versatile and has been extended to prepare various derivatives.

Oxime-Mediated Synthetic Routes to Dithiazolium Chlorides

The reaction of oximes with disulfur dichloride provides an alternative and effective pathway to both monocyclic and fused dithiazolium salts. mdpi.com This method is particularly useful for accessing a variety of substituted dithiazole derivatives.

For example, acetophenone (B1666503) oximes react with disulfur dichloride to produce 4-aryl-5-chloro-1,2,3-dithiazolium chlorides. mdpi.com These salts can then be subsequently converted into other derivatives such as imines, thiones, or ketones. mdpi.com The mechanism of this transformation is thought to proceed through a dithiazole N-oxide intermediate. mdpi.com A general protocol for the synthesis of fused 1,2,3-dithiazoles has been developed based on the reaction of cyclic oximes with S₂Cl₂ in the presence of pyridine (B92270) in acetonitrile, yielding the target compounds in low to high yields. In many instances, the formation of the dithiazole ring is accompanied by chlorination of the carbocyclic part of the molecule.

Table 2: Examples of Dithiazole Synthesis from Oximes

Oxime Precursor Reagents Product Type Yield (%) Reference
Benzoindenone oxime S₂Cl₂ Fused dithiazole 81 mdpi.com
Acetophenone oximes S₂Cl₂ Dithiazolium chlorides - mdpi.com
Cyclic oximes S₂Cl₂, Pyridine, MeCN Fused 1,2,3-dithiazoles Variable

Synthesis of Fused 1,3,2-Dithiazolium Systems

Fused 1,3,2-dithiazolium systems, where the dithiazolium ring is annulated to another ring, are an important subclass of these heterocycles. Their synthesis often involves building the dithiazole ring onto a pre-existing molecular scaffold.

Herz Reaction and Benzo-Fused 1,2,3-Dithiazolium Salts

The Herz reaction is a classic and powerful method for the synthesis of benzo-fused 1,2,3-dithiazolium salts, often referred to as Herz salts. This reaction typically involves the treatment of an aniline (B41778) or a related aromatic amine with sulfur monochloride (S₂Cl₂). The product is a benzo rsc.orgmdpi.comdithiazolium cation, usually with a chloride counter-ion.

The Herz reaction is notable for often being accompanied by chlorination of the benzene (B151609) ring, typically at the position para to the original amino group. The resulting Herz salts are generally amorphous solids with limited solubility in many common solvents. These salts are valuable synthetic intermediates that can be converted into a variety of other benzodithiazole derivatives. The parent Herz salt can be generated from aniline, and the reaction has been applied to a range of substituted anilines to produce a library of functionalized benzo-fused dithiazolium salts.

Preparation from Zinc Chelates

The synthesis of fused 1,3,2-dithiazolium systems directly from zinc chelates is not a widely documented method in the reviewed scientific literature. While zinc complexes containing dithiolate or dithiocarbamate (B8719985) ligands are known, their application is predominantly as single-source precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials or as catalysts. The preparation of solutions of dithiol from zinc dithiol has been reported, which could then potentially be used in subsequent reactions to form dithiazole rings, however, a direct one-pot synthesis from a stable zinc chelate to a fused 1,3,2-dithiazolium salt is not a commonly reported synthetic strategy.

Derivatization Strategies for Substituted 1,2,3-Dithiazol-1-ium Cations

The functionalization of the 1,2,3-dithiazolium ring is a cornerstone of its chemistry, enabling the creation of a diverse array of derivatives. These strategies primarily leverage the high electrophilicity of the ring carbons, especially the C5 position in halogenated precursors.

Alkylation and Arylation Pathways

The introduction of aryl groups onto the 1,2,3-dithiazole scaffold can be achieved through several effective pathways, often utilizing the highly reactive Appel's salt as a starting material.

One of the most common methods involves the condensation of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with primary arylamines. nih.gov This reaction, typically conducted in the presence of a base like pyridine, proceeds readily to yield N-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines in good to excellent yields. nih.gov The process involves the initial attack of the aniline on the electrophilic C5 position of the dithiazolium ring, followed by elimination of HCl. nih.gov This method has been successfully applied to a range of anilines, including those with electron-donating and electron-withdrawing substituents. nih.gov

A related, alternative route that avoids the need for an external base involves the reaction of Appel's salt with N-aryl-S,S-dimethylsulfimides. nih.gov This approach provides the corresponding N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in excellent yields (84-94%). nih.gov The proposed mechanism involves the sulfimide (B8482401) attacking the C5 position, leading to a new dithiazolium intermediate, which then eliminates a dimethylsulfonium cation. nih.gov

Furthermore, 4-aryl-5-chloro-1,2,3-dithiazolium chlorides can be generated directly from the reaction of acetophenone oximes with disulfur dichloride (S₂Cl₂). mdpi.commdpi.com This method provides a pathway to dithiazolium salts that are already arylated at the C4 position. mdpi.com

Arylation MethodStarting MaterialsProduct TypeTypical YieldReference
Condensation with Anilines4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), Primary Arylamine, PyridineN-aryl-4-chloro-5H-1,2,3-dithiazol-5-imineGood to Excellent nih.gov
Reaction with SulfimidesAppel's salt, N-Aryl-S,S-dimethylsulfimideN-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamine84-94% nih.gov
From Acetophenone OximesAcetophenone oxime, Disulfur dichloride4-Aryl-5-chloro-1,2,3-dithiazolium chlorideNot specified mdpi.commdpi.com

Introduction of Halogenated Substituents

The most significant halogenated derivative in this class of compounds is 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) , which serves as the primary precursor for a vast range of other substituted dithiazoles rather than being a product of a substitution reaction on a parent ring. mdpi.comencyclopedia.pub

The synthesis of Appel's salt is a foundational reaction in 1,2,3-dithiazole chemistry. mdpi.com It is readily prepared through the reaction of chloroacetonitrile with disulfur dichloride. mdpi.com A more general synthesis involves the reaction of acetonitrile with sulfur monochloride, where the initial steps involve chlorination of the acetonitrile to form dichloroacetonitrile, which then undergoes cycloaddition. wikipedia.org This process provides a scalable and direct route to the highly reactive, green, crystalline solid. mdpi.comwikipedia.org

The synthetic utility of Appel's salt stems from the high reactivity of its chlorine substituents, particularly the one at the C5 position, which is susceptible to nucleophilic substitution. mdpi.com This reactivity allows the chlorine atom to be smoothly displaced by a wide variety of nucleophiles, making Appel's salt a critical synthon for accessing the broader family of 1,2,3-dithiazole derivatives. mdpi.comresearchgate.net While the C4 chlorine is less reactive, its modification has also been explored, expanding the chemical space around the dithiazole core. encyclopedia.pub

Synthetic Routes to 5-Substituted 1,2,3-Dithiazolium Salts

The introduction of various functional groups at the C5 position of the 1,2,3-dithiazolium ring is a well-developed field, primarily using Appel's salt as the electrophilic precursor. mdpi.comencyclopedia.pub The reactivity of the C5-chloro substituent allows for its displacement by carbon, nitrogen, oxygen, and sulfur nucleophiles. mdpi.com

A versatile method for creating C5-substituted dithiazolium salts involves the reaction of Appel's salt with monosubstituted acetonitriles. mdpi.com This reaction, typically carried out at room temperature in a solvent like dichloromethane (CH₂Cl₂), affords a range of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. mdpi.comresearchgate.net For instance, the reaction of Appel's salt with propanedinitrile (malononitrile) yields 4-chloro-5-cyano-1,2,3-dithiazolium chloride. mdpi.com Similarly, using 2-(phenylsulfonyl)acetonitrile as the nucleophile results in the formation of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile. mdpi.comdntb.gov.ua

These resulting chloride salts can sometimes be unstable or difficult to handle. In cases where the C5 substituent is not a good leaving group, the chloride salts can be converted into more stable and soluble perchlorate salts by treatment with perchloric acid in acetonitrile. mdpi.com This anion exchange facilitates more detailed characterization and further synthetic applications. mdpi.com

Starting Acetonitrile Derivative (R-CH₂CN)Resulting 5-Substituent (R')Product NameReference
Propanedinitrile (Malononitrile)-CN4-Chloro-5-cyano-1,2,3-dithiazolium chloride mdpi.com
Methylthioacetonitrile-SMe4-Chloro-5-methylthio-1,2,3-dithiazolium chloride mdpi.com
2-(Phenylsulfonyl)acetonitrile-C(CN)(SO₂Ph)(Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile mdpi.comresearchgate.net
Chloroacetonitrile-Cl4,5-Dichloro-1,2,3-dithiazolium chloride mdpi.com

Reactivity Profiles and Transformational Chemistry of 1,3,2 Dithiazol 1 Ium Chloride

Electrophilic Nature and Nucleophilic Attack Reactions

The electron-deficient nature of the 1,3,2-dithiazolium ring makes it highly susceptible to attack by nucleophiles. mdpi.comdurham.ac.uk The primary sites for nucleophilic attack are the ring carbon atoms, and in some cases, the sulfur atoms. This reactivity has been harnessed to synthesize a wide array of derivatives and other heterocyclic systems. A well-known example is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, which serves as a key building block where the C5 position is particularly electrophilic and reactive. mdpi.comnih.gov

1,3,2-dithiazolium salts readily react with a variety of nitrogen-based nucleophiles, including primary amines, amides, and ammonia (B1221849). These reactions often proceed via initial attack at an electrophilic carbon center, leading to substitution or more complex transformations.

Most primary arylamines react efficiently with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) in the presence of a base, such as pyridine (B92270), to yield N-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines in good to excellent yields. nih.gov However, the success of this condensation can be influenced by the nucleophilicity of the amine. For instance, reactions with 2-aminopyridine (B139424) and 3-aminopyridine (B143674) give moderate to good yields (69% and 24%, respectively), while the reaction with the less nucleophilic 4-aminopyridine (B3432731) results in a mere 1% yield. mdpi.com In cases involving less reactive amines, such as some arylamides and heteroarylamines, reactions can be low-yielding or lead to complex product mixtures. nih.gov

An alternative, base-free method involves the reaction of Appel's salt with N-aryl-S,S-dimethylsulfimides. This reaction acts as an "activated amine" transfer, affording the corresponding N-aryl-(4-chloro-5H-1,2,3-dithiazol-5-imines) in excellent yields (84-94%). nih.gov The proposed mechanism involves the initial nucleophilic attack of the sulfimide (B8482401) at the highly electrophilic C5 position of the dithiazolium ring. nih.gov

Treatment of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides with aqueous ammonia can lead to ring transformation products. nih.gov The reaction is proposed to proceed through ring opening followed by recyclization to afford 4-substituted-3-chloro-1,2,5-thiadiazoles. nih.gov

NucleophileDithiazolium SaltBase/ConditionsProductYield (%)Ref
Aniline (B41778)Appel's SaltPyridineN-Phenyl-(4-chloro-5H-1,2,3-dithiazol-5-imine)94 nih.gov
4-NitroanilineAppel's SaltPyridineN-(4-Nitrophenyl)-(4-chloro-5H-1,2,3-dithiazol-5-imine)88 nih.gov
2-AminopyridineAppel's SaltPyridineN-(Pyridin-2-yl)-(4-chloro-5H-1,2,3-dithiazol-5-imine)69 mdpi.com
N-Phenyl-S,S-dimethylsulfimideAppel's SaltDCM, ~20 °CN-Phenyl-(4-chloro-5H-1,2,3-dithiazol-5-imine)94 nih.gov
Aqueous Ammonia4-chloro-5-phenyl-1,2,3-dithiazolium chlorideAcetonitrile (B52724), Reflux3-Chloro-4-phenyl-1,2,5-thiadiazoleN/A nih.gov

Oxygen nucleophiles, including alcohols and alkoxides, also react with 1,3,2-dithiazolium salts and their derivatives, typically resulting in substitution or ring transformation.

The reaction of Appel's salt with oxygen nucleophiles like sodium nitrate (B79036) or sulfoxides can produce 4-chloro-5H-1,2,3-dithiazol-5-one. nih.gov A more versatile reaction involves treating Appel's salt with carboxylic acids at low temperatures, followed by the addition of an alcohol, to generate esters in medium to good yields. nih.gov

Alkoxides, being stronger nucleophiles, can induce more profound changes. For example, treating pyrazoleimino dithiazoles with sodium methoxide (B1231860) in methanol (B129727) leads to a ring system transformation, yielding 4-methoxy-pyrazolo[3,4-d]pyrimidines. nih.gov In another example, intramolecular cyclization can be triggered by forming an alkoxide within the same molecule. Treatment of 2-aminobenzyl alcohol dithiazole-imines with sodium hydride generates an internal alkoxide that attacks the C5 position of the dithiazole ring. nih.govencyclopedia.pub This is followed by fragmentation and loss of elemental sulfur to give 1,3-benzoxazines as the major product. nih.govencyclopedia.pub

Nucleophile/ReagentDithiazole SpeciesProductYield (%)Ref
Carboxylic Acids then AlcoholsAppel's SaltEstersMedium-Good nih.gov
Sodium Methoxide/MethanolPyrazoleimino dithiazoles4-Methoxy-pyrazolo[3,4-d]pyrimidinesMedium-Good nih.gov
Sodium Hydride (intramolecular)2-Aminobenzyl alcohol dithiazole-imines1,3-BenzoxazinesGood nih.govencyclopedia.pub

In chloro-substituted 1,3,2-dithiazolium salts like Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), the chlorine atoms exhibit different reactivities. The chlorine at the C5 position is highly reactive and can be smoothly displaced by a wide variety of nucleophiles. nih.gov This high reactivity is a cornerstone of the synthetic utility of Appel's salt, allowing for the facile introduction of various functional groups at this position. mdpi.com

The C4-chloro substituent is significantly less reactive towards direct nucleophilic substitution. mdpi.com However, its displacement can be achieved through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) style mechanism. mdpi.comresearchgate.net This pathway is observed in the reaction of neutral 4-chloro-5H-1,2,3-dithiazoles with certain amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.com The process involves an initial nucleophilic attack on a ring sulfur atom (S2), leading to the opening of the dithiazole ring. mdpi.comresearchgate.net Subsequent recyclization and elimination steps result in the formal displacement of the C4-chloride. mdpi.com

Similarly, in benzofused systems known as Herz salts, a chloride substituent on the benzene (B151609) ring, activated by the electron-withdrawing dithiazolium moiety, can be displaced by nucleophiles like arylamines. mdpi.com

Reduction and Oxidation Chemistry

The 1,3,2-dithiazolium cation is redox-active, and its most significant transformation in this context is its reduction to a stable neutral radical species.

The most notable reaction in the reduction chemistry of 1,3,2-dithiazolium salts is their conversion into stable, neutral free radicals. thieme-connect.de These species can be described by the nomenclature 1λ⁴δ²,3,2-dithiazoles, representing a neutral five-membered ring with a 7π-electron system. This reduction is a key transformation that unlocks access to these persistent radical species. nih.govthieme-connect.de The stability of these radicals is a subject of significant interest, particularly for applications in materials science. durham.ac.uksemanticscholar.org

The generation of dithiazolyl radicals is typically achieved through a one-electron reduction of the corresponding 1,3,2-dithiazolium salt. nih.govthieme-connect.de This transformation can be accomplished using various chemical reducing agents or by electrochemical methods. thieme-connect.de

Commonly employed reducing agents include:

Silver powder thieme-connect.de

Sodium dithionite (B78146) thieme-connect.de

Triphenylstibine (Ph₃Sb) thieme-connect.de

The resulting dithiazolyl radicals are often persistent and can be isolated and characterized. wikipedia.org Their stability and unique electronic properties make them valuable as potential organic magnets and conductors. semanticscholar.org

Redox Behavior and Electrochemistry

The redox characteristics of 1,3,2-dithiazol-1-ium salts are a subject of scientific investigation, particularly concerning their potential as precursors for molecular conductors. Studies on related dithiazolium salts, such as 1,2,4-dithiazolium salts, reveal complex electrochemical behavior.

Cyclic voltammetry studies of various 1,2,4-dithiazolium salts have demonstrated that these compounds typically exhibit chemically and electrochemically irreversible reduction processes. uleth.ca The reoxidation waves observed are often strongly offset and show a dependence on factors like the scan rate, the solvent used, and the nature of the substituents on the dithiazole ring. uleth.ca For instance, the investigation of 3,5-diphenyl-1,2,4-dithiazolium perchlorate (B79767), 3-diethylamino-5-phenyl-1,2,4-dithiazolium perchlorate, and 3,3,5,5-tetramethyl-1,2,4-dithiazolium hexafluorophosphate (B91526) showed this uniform yet complex behavior. uleth.ca

Digital simulations of the experimental cyclic voltammograms for these 1,2,4-dithiazolium salts suggest an E1E2C mechanism, which points to a two-electron transfer followed by a chemical reaction. uleth.ca This indicates the formation of an unstable neutral radical and subsequently an anion. The stability of the neutral radical species is a key factor in determining the potential of these compounds as molecular conductors.

The benzo Current time information in NA.wikipedia.orgnih.govdithiazole system, which shares structural similarities, can exist in three interconvertible forms: the dithiazolium cation, a neutral radical, and an anion, each with distinct electronic properties. mdpi.com The benzodithiazolium cation is a planar, 10-π aromatic system. mdpi.com This highlights the rich redox chemistry inherent in these types of sulfur-nitrogen heterocyclic systems.

Ring Transformation and Rearrangement Reactions

The 1,3,2-dithiazole ring system is susceptible to various ring transformation and rearrangement reactions, often proceeding through complex mechanistic pathways. These transformations are valuable in synthetic chemistry for accessing a diverse range of other heterocyclic structures.

ANRORC-Style Mechanisms in Dithiazole Chemistry

A significant pathway in the reactivity of dithiazole derivatives involves the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism is particularly relevant in nucleophilic substitution reactions on the dithiazole ring, which might otherwise be unreactive. wikipedia.orgnih.gov

The ANRORC mechanism typically involves the following steps:

Addition of the Nucleophile: A nucleophile attacks a susceptible position on the dithiazole ring.

Ring Opening: This addition leads to the cleavage of a bond within the ring, resulting in a ring-opened intermediate.

Ring Closure: The intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring.

An example of an ANRORC-style mechanism is observed in the reaction of certain 1,2,3-dithiazoles with amines. nih.gov For instance, the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine (B46881) leads to disulfide intermediates, which upon treatment with concentrated sulfuric acid, yield 1,2,4-dithiazines. mdpi.com Isotope scrambling experiments have been instrumental in providing evidence for the ANRORC mechanism by demonstrating the displacement of an internal ring atom by an external nucleophile. wikipedia.org

Conversion to Other Heterocyclic Systems

1,3,2-Dithiazol-1-ium chloride and its derivatives serve as versatile precursors for the synthesis of a variety of other heterocyclic systems. nih.govmdpi.com These transformations can be initiated by nucleophiles, heat, or other reagents.

The reaction of 1,3,2-dithiazol-1-ium salts with nucleophiles can lead to ring-opened disulfide intermediates that can be trapped intramolecularly or intermolecularly to form new rings. mdpi.com For example, the reaction of a dithiazolium salt with an isocyanide, catalyzed by iodine, can lead to the formation of benzothiazole (B30560) derivatives. mdpi.com This reaction is proposed to proceed through the insertion of the isocyanide into the S-S bond of the dithiazole ring. mdpi.com

Thermolysis of N-heteroaryl-1,2,3-dithiazol-5H-imines, which can be derived from dithiazolium salts, has been shown to produce thiazolopyridine-2-carbonitriles. researchgate.net The mechanism is believed to involve a nucleophilic ring-opening and subsequent ring-closure onto the heteroaromatic ring. researchgate.net

Role as a Synthetic Reagent

Beyond its own interesting chemistry, this compound and related compounds are valuable reagents in organic synthesis, finding application in chlorination reactions and as precursors to complex molecular structures.

Chlorination Reactions in Organic Synthesis

While specific examples of this compound as a chlorinating agent are not extensively documented in the provided search results, related chloroamidinium salts like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) are known to be powerful dehydrating and chlorinating agents. cmu.edu The Herz reaction, which produces benzo Current time information in NA.wikipedia.orgnih.govdithiazolium salts, notably involves the formation of a C-Cl bond on the aromatic ring of the aniline precursor using disulfur (B1233692) dichloride. mdpi.com This suggests that the dithiazole system is stable under chlorinating conditions and that related compounds could potentially act as chlorinating agents. For instance, diphenylphosphinoyl chloride is used as a chlorinating agent for the selective activation of 1,2-diols. rsc.org

Precursor for Advanced Organic Building Blocks

This compound is a valuable starting material for the synthesis of more complex and functionally diverse organic building blocks. researchgate.net Its reactivity allows for the introduction of various substituents and the construction of new heterocyclic frameworks.

The condensation of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), a related compound, with primary anilines is a well-established method for producing N-aryl-5H-1,2,3-dithiazol-5-imines. nih.gov These imines can then be further transformed into other heterocyclic systems. nih.govmdpi.com The versatility of dithiazoles as precursors is highlighted by their conversion into a plethora of other heterocycles, often retaining a cyano group from the starting material. mdpi.com

The ability to undergo ring-opening and rearrangement reactions makes dithiazolium salts useful for creating substituted thiazoles, thiadiazoles, and other sulfur-nitrogen heterocycles that are important scaffolds in medicinal and materials chemistry. researchgate.netresearchgate.netresearchgate.netiupac.org For example, 1,3-thiazolidine-4-carboxylic acids are valuable building blocks for synthesizing pyrrolo[1,2-c]thiazole derivatives. researchgate.net

Advanced Structural Investigations and Solid State Chemistry

X-ray Crystallographic Analysis of 1,3,2-Dithiazol-1-ium Chloride and Its Derivatives

X-ray crystallography has been a pivotal technique in determining the precise three-dimensional arrangement of atoms within the crystalline lattice of 1,3,2-dithiazolium salts and their radical derivatives. While specific crystallographic data for this compound is not extensively reported, detailed structural analyses of its hexafluoroarsenate (B1215188) (AsF₆⁻) salt and methylated derivatives provide profound insights into the geometry and bonding of the 1,3,2-dithiazolium cation.

The 1,3,2-dithiazolium cation is a five-membered heterocyclic ring that is characteristically planar, a feature attributed to its aromaticity arising from a 6π-electron system. wikipedia.org The planarity of the ring has been confirmed through the single-crystal X-ray structure determination of its salts.

A seminal study by Passmore and co-workers detailed the crystal structure of 1,3,2-dithiazolium hexafluoroarsenate, [HC₂NS₂][AsF₆]. rsc.org The five-membered ring in the [HC₂NS₂]⁺ cation was found to be planar. The bond lengths and angles within the cation are indicative of significant electron delocalization.

CompoundRing PlanarityKey Bond Distances (Å)Key Bond Angles (°)Reference
[HC₂NS₂]⁺[AsF₆]⁻ PlanarS-N: ~1.6, S-S: ~2.0, C-S: ~1.7, C-C: ~1.4S-N-S: ~100, N-S-S: ~95, C-S-S: ~95, C-C-S: ~127.5 rsc.org
[MeC₂HNS₂]⁺[AsF₆]⁻ PlanarS-N: 1.619(6), 1.621(6); S-S: 2.051(3); C-S: 1.696(8), 1.700(8); C-C: 1.35(1)S-N-S: 101.4(4); N-S-S: 96.0(2), 96.2(2); C-S-S: 93.1(3), 93.2(3); C-C-S: 129.9(7), 130.1(7) rsc.org

Note: The bond distances and angles for [HC₂NS₂]⁺[AsF₆]⁻ are generalized from the original text, while specific values are provided for the 4-methyl derivative.

The solid-state arrangement of 1,3,2-dithiazolium salts and their radical counterparts is governed by a variety of intermolecular forces, including π-π stacking and short intermolecular sulfur-sulfur (S···S) and sulfur-nitrogen (S···N) contacts. ub.edu These interactions are fundamental in dictating the magnetic and conductive properties of these materials.

Computational studies on the neutral radical 1,3,5-trithia-2,4,6-triazapentalenyl, which contains a dithiazole ring, have highlighted that π-π interactions are the primary driving force for the crystal packing, leading to the formation of π-stacks. ub.edu Interstack interactions are mediated by six- and four-center S···N bridges, further stabilizing the crystal lattice. The relative energies of different packing motifs are sensitive to these subtle intermolecular forces. ub.edu

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in 1,3,2-dithiazolyl radicals. These different crystal forms can exhibit distinct physical properties, such as color and magnetic behavior.

A notable example is the pyridyl-1,3,2-dithiazolyl (PyDTA) radical, which can be crystallized into two different polymorphs, designated as 1α and 1β, through vacuum sublimation. acs.orgacs.org

1α phase: This is the kinetically favored form, growing as purple/black blocks or rods. It crystallizes in the non-centric space group P2₁. acs.orgacs.org

1β phase: This is the thermodynamically favored form, appearing as green/black shards. It crystallizes in the centric space group P2₁/n. acs.orgacs.org

The key structural difference between these two polymorphs lies in the arrangement of the π-dimers along the stacking axis. In the 1α form, the dimers are aligned in a head-to-head fashion. acs.orgacs.org In contrast, the 1β form displays an alternating head-over-tail orientation of the dimers, which results in a doubling of the crystallographic c-axis compared to the 1α form. acs.orgacs.org These structural variations lead to differences in their magnetic properties, with both phases being diamagnetic at low temperatures but showing an increase in paramagnetic behavior at higher temperatures, though at different onset temperatures. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the electronic structure and identifying the nature of species derived from this compound, particularly the radical species formed upon reduction.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the detection and characterization of radical species, which are molecules with one or more unpaired electrons. The reduction of 1,3,2-dithiazolium cations yields stable, neutral 7-electron radicals that are readily studied by EPR.

The EPR spectra of 1,3,2-dithiazolyl radicals are characterized by their g-values and hyperfine coupling constants (hfc's) to the magnetic nuclei within the molecule, primarily ¹⁴N. The reduction of 1,3,2-dithiazolium hexafluoroarsenate and its 4-methyl derivative yields long-lived radicals that have been identified by their EPR spectra. rsc.org

For the unsubstituted 1,3,2-dithiazolyl radical, the EPR spectrum in solution shows a characteristic triplet pattern due to the coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The hyperfine coupling constant, a(¹⁴N), provides information about the distribution of the unpaired electron spin density on the nitrogen atom.

Radical Speciesg-valueHyperfine Coupling Constants (Gauss)Reference
1,3,2-Dithiazolyl Radical ~2.011a(¹⁴N) ≈ 11 rsc.org
4-Methyl-1,3,2-dithiazolyl Radical ~2.011a(¹⁴N) ≈ 11, a(¹H) ≈ 3.5 (for CH₃) rsc.org
Pyridyl-1,3,2-dithiazolyl (PyDTA) 2.0093a(¹⁴N) = 10.7 G, a(¹⁴N_pyridyl) = 1.0 G, a(¹H) = 1.0 G (2H), 0.3 G (2H) acs.org

The EPR data for PyDTA indicates that while the majority of the spin density resides on the dithiazolyl ring, there is some delocalization onto the pyridyl substituent. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic organic compounds in solution. For 1,3,2-dithiazolium salts, ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the heterocyclic ring and any substituents.

While detailed NMR data for this compound is not extensively available in the reviewed literature, the principles of NMR spectroscopy are routinely applied to characterize related heterocyclic systems. For instance, in the characterization of various 1,3,4-thiadiazole (B1197879) derivatives, ¹H and ¹³C NMR were used to confirm the proposed structures. chemmethod.comresearchgate.netmdpi.com The chemical shifts of the ring protons and carbons are indicative of the electronic nature of the heterocyclic ring.

In a study of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts, a related class of heterocyclic cations, extensive 1D and 2D NMR techniques (HMQC, HMBC, COSY, and NOESY) were employed for the unequivocal assignment of all proton and carbon signals. clockss.org Such a comprehensive NMR analysis allows for the complete determination of the molecular connectivity and even stereochemical features. The chemical shifts of the protons and carbons in the imidazolium (B1220033) ring were found to be sensitive to the electronic effects of the substituents. clockss.org A similar approach would be invaluable for the detailed structural analysis of novel 1,3,2-dithiazolium salts.

Mass Spectrometry (MS) and Infrared (IR) Analysis

Mass spectrometry and infrared spectroscopy are powerful analytical techniques used to determine the molecular weight, elemental composition, and functional groups present in a molecule. For dithiazolium salts, these methods provide a characteristic "fingerprint" that aids in their identification and characterization.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of ions. For this compound, the primary ion observed in the mass spectrum would be the 1,3,2-dithiazol-1-ium cation. The fragmentation pattern of this cation, resulting from the cleavage of bonds upon electron impact, can offer further structural information.

Although specific data for the parent 1,3,2-dithiazol-1-ium cation is scarce, studies on related substituted dithiazolium salts indicate that the fragmentation often involves the loss of substituents and cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular chemical bonds and functional groups.

Due to the limited availability of specific spectral data for this compound, the following tables present data for a related, albeit isomeric, compound, 4-chloro-5-cyano-1,2,3-dithiazolium chloride, to provide a contextual understanding of the types of spectral features that might be observed.

Table 1: Mass Spectrometry Data for a Related Dithiazolium Compound

Compound NameMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
4-Chloro-5-cyano-1,2,3-dithiazolium chloride198 (as cation)163 (M⁺ - Cl), 102 (C₂ClNS⁺), 64 (S₂⁺)

This data is for an isomeric and substituted dithiazolium salt and is provided for illustrative purposes only.

Table 2: Infrared Spectroscopy Data for a Related Dithiazolium Compound

Compound NameKey IR Absorption Bands (cm⁻¹)Assignment
4-Chloro-5-cyano-1,2,3-dithiazolium chloride2235, 2191C≡N stretching
1360, 1343Ring vibrations
856C-Cl stretching

This data is for an isomeric and substituted dithiazolium salt and is provided for illustrative purposes only.

Further research focusing on the synthesis and detailed spectroscopic characterization of this compound is necessary to fully elucidate its unique molecular properties.

Theoretical and Computational Studies of 1,3,2 Dithiazolyl Derivatives

Theoretical and computational chemistry offers profound insights into the intrinsic properties of 1,3,2-dithiazolyl systems. These methods are crucial for understanding their electronic structure, stability, and magnetic behavior, which underpins their potential in materials science.

Emerging Research Directions

Development of Novel Dithiazole-Based Functional Materials

The inherent properties of the 1,3,2-dithiazole ring, such as its aromaticity and the presence of heteroatoms, make it an attractive building block for the construction of advanced functional materials. wikipedia.org Current research is focused on harnessing these characteristics to create materials with tailored electronic, optical, and biological activities.

Beyond materials science, 1,2,3-dithiazole derivatives are showing considerable promise in medicinal chemistry. mdpi.comnih.govnih.gov The scaffold has been identified as a pharmacophore with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.govnih.gov For instance, certain 1,2,3-dithiazole derivatives have been investigated as inhibitors of the ASCT2 transporter, a target in cancer therapy. mdpi.com The development of antimicrobial agents is another active area, with studies exploring 1,2,3-dithiazoles and their thiaselenazole analogues against various pathogens. mdpi.comnih.gov

Application AreaKey Dithiazole FeatureResearch Focus
Molecular Conductors Stable radical formation, intermolecular stackingDesign of materials with high conductivity
Magnetic Materials Paramagnetic properties of radicalsCreation of molecule-based magnets
Medicinal Chemistry Broad biological activityDevelopment of novel antifungal, antibacterial, and anticancer agents

Exploration of New Mechanistic Pathways in Dithiazolium Chemistry

A deeper understanding of the reactivity of 1,3,2-dithiazolium cations is crucial for designing new synthetic transformations and functional molecules. Research in this area is uncovering novel mechanistic pathways, particularly in the realms of cycloaddition reactions and radical chemistry.

Cycloaddition reactions involving dithiazolium cations offer a powerful tool for the construction of complex cyclic and heterocyclic systems. organicreactions.orgnih.gov These cations can participate as the 2π component in [4+3] cycloaddition reactions with 1,3-dienes, providing access to seven-membered rings. organicreactions.org This methodology is particularly valuable for synthesizing structures found in natural products. Furthermore, cation radical cycloadditions, initiated by one-electron oxidation, represent another avenue for creating diverse molecular architectures. scripps.edu The stereochemical outcome of these reactions is often highly specific, leading to the formation of endo adducts. scripps.edu

The radical chemistry of dithiazoles is another fertile ground for mechanistic exploration. rsc.orgwikipedia.org Thiyl radicals, which can be generated from dithiazolium salts, are key intermediates in various transformations. wikipedia.org The reactivity of these radicals, including their involvement in ring-opening and rearrangement reactions, is a subject of ongoing investigation. mdpi.comnih.gov For example, the conversion of (5H-1,2,3-dithiazol-5-ylidene)-2-acetonitriles to isothiazoles is believed to proceed through a thiophilic attack of a chloride ion, leading to a ring-opened disulfide intermediate. mdpi.com The study of these radical-mediated pathways is essential for controlling reaction outcomes and developing new synthetic methods. nih.gov

Mechanistic PathwayDescriptionSignificance
[4+3] Cycloaddition Reaction of a dithiazolium cation (2π component) with a 1,3-diene (4π component) to form a seven-membered ring. organicreactions.orgAccess to complex cyclic structures, including those found in natural products.
Cation Radical Cycloaddition Cycloaddition reactions initiated by one-electron oxidation of the dithiazole ring. scripps.eduProvides an alternative to traditional Diels-Alder reactions, often with high stereoselectivity.
Radical-Mediated Ring Transformation Reactions involving thiyl radical intermediates that lead to ring-opening, rearrangement, or conversion to other heterocyclic systems. wikipedia.orgmdpi.comEnables the synthesis of diverse heterocyclic compounds from a common dithiazole precursor.

Advanced Synthetic Methodologies for Underexplored Analogues

The exploration of the full potential of dithiazole chemistry hinges on the development of versatile and efficient synthetic methods to access a wide range of analogues. While significant progress has been made, particularly with the use of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), researchers are continuously seeking new routes to previously inaccessible or difficult-to-synthesize derivatives. nih.govencyclopedia.pub

One established method for synthesizing monocyclic 1,2,3-dithiazolium salts involves the reaction of acetonitriles with disulfur (B1233692) dichloride. nih.gov This approach allows for the introduction of various substituents at the 5-position of the dithiazole ring. For fused dithiazole systems, the Herz reaction, which utilizes the reaction of anilines with disulfur dichloride, is a well-known method for preparing benzo-1,2,3-dithiazolium salts. wikipedia.org

More recent developments have focused on expanding the scope of dithiazole synthesis. The reaction of cyclic oximes with disulfur dichloride in the presence of a base like pyridine (B92270) has emerged as a general protocol for synthesizing fused 1,2,3-dithiazoles. researchgate.netcore.ac.ukfao.org This method has been successfully applied to create dithiazoles fused with various carbocycles. researchgate.netcore.ac.ukfao.org Additionally, novel cycloaddition strategies are being explored. For instance, the reaction between α-chloro-oxime o-sulphonates and dithiocarbamate (B8719985) salts, followed by cyclization, provides a versatile route to 1,4,2-dithiazolium salts. rsc.org

The development of one-pot synthesis procedures is also a key area of focus, aiming to improve efficiency and reduce waste. encyclopedia.pub These advanced synthetic methodologies are crucial for building libraries of diverse dithiazole analogues, which can then be screened for novel properties and applications. researchgate.netyoutube.comnih.gov

Synthetic MethodStarting MaterialsProduct Type
Reaction with Disulfur Dichloride Substituted acetonitriles5-substituted-4-chloro-1,2,3-dithiazolium chlorides nih.gov
Herz Reaction Anilines and disulfur dichlorideBenzo-1,2,3-dithiazolium salts wikipedia.org
Oxime-Based Synthesis Cyclic oximes and disulfur dichlorideFused 1,2,3-dithiazoles researchgate.netcore.ac.uk
Cycloaddition Approach α-chloro-oxime o-sulphonates and dithiocarbamate salts1,4,2-dithiazolium salts rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 1,3,2-Dithiazol-1-ium chloride and its derivatives?

Methodological Answer: this compound derivatives, such as Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride), are synthesized via reactions between chloroacetonitrile and disulfur dichloride (S₂Cl₂) under controlled conditions . For scaled synthesis, temperature regulation (e.g., maintaining 15–25°C during reagent addition to manage exothermicity) and inert atmospheres (nitrogen purging) are critical. Post-reaction purification involves solvent dilution (e.g., toluene/dichloromethane mixtures) and vacuum drying to isolate crystalline products with ≥90% purity, as validated by elemental analysis . Derivatives like [(dithiazol-ylidene)amino]azines are synthesized by reacting Appel’s salt with aminopyridines, optimizing parameters like base selection (e.g., triethylamine) and reaction time .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer: Characterization relies on multimodal analysis:

  • X-ray crystallography resolves molecular geometry and hydrogen-bonding interactions in single crystals, with R factors ≤0.062 ensuring accuracy .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., S–N stretching at ~1200 cm⁻¹) .
  • Mass spectrometry (ASAP-MS, HR-MS) confirms molecular ion peaks and fragmentation patterns .
  • Elemental analysis verifies purity (e.g., C, H, N content within 0.5% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions (e.g., base, temperature, time) be optimized for synthesizing [(dithiazol-ylidene)amino]azines from this compound derivatives?

Methodological Answer: Optimization involves iterative testing:

  • Base selection : Triethylamine outperforms weaker bases in deprotonating aminopyridines, enhancing nucleophilic substitution at the dithiazole ring .
  • Temperature : Reactions at 0–5°C minimize side products (e.g., polysubstituted byproducts), while room temperature (25°C) balances yield and reaction rate .
  • Time : Monitoring via TLC or HPLC ensures completion within 2–4 hours, avoiding over-decomposition .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer: Discrepancies arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. To resolve these:

  • Cross-validate using complementary techniques (e.g., X-ray for static structure vs. NMR for solution-phase dynamics) .
  • Perform DFT calculations to model electronic environments and compare with experimental IR/Raman spectra .
  • Use elemental analysis to confirm stoichiometry, ruling out impurities that skew spectral data .

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects : Electron-withdrawing substituents (e.g., –Cl) increase electrophilicity at the 5-position, accelerating nucleophilic attack. Hammett studies correlate σₚ values with reaction rates .
  • Steric effects : Bulky substituents at the 4-position hinder nucleophile access, reducing yields. Computational modeling (e.g., molecular volume calculations) guides steric tuning .

Q. What mechanistic insights explain the formation of benzo[1,2,3]dithiazole derivatives from this compound precursors?

Methodological Answer: Proposed mechanisms involve:

Electrophilic aromatic substitution : S₂Cl₂ reacts with aniline derivatives to form dithiazole intermediates.

Ring closure : Intramolecular cyclization under heat (80°C) generates benzo-fused dithiazoles .

Chloride displacement : Nucleophilic substitution at the 5-position by azide or cyanide ions forms heterocyclic products, as evidenced by trapping intermediates via low-temperature NMR .

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